molecular formula C23H31NO2 B13055492 3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol

3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol

Cat. No.: B13055492
M. Wt: 353.5 g/mol
InChI Key: UVCQRPUZCFWQTC-UHFFFAOYSA-N
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Description

3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is a complex organic compound with a molecular formula of C22H29NO2 This compound is characterized by its phenolic structure, which includes a cyclohexylmethyl group and a 4-hydroxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylmethylamine with 4-hydroxyphenethyl bromide under basic conditions to form an intermediate. This intermediate is then reacted with 3-bromophenol in the presence of a palladium catalyst to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. Industrial production would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the cyclohexylmethyl and 4-hydroxyphenethyl groups provide hydrophobic interactions that enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethylamine: Shares the 4-hydroxyphenethyl group but lacks the cyclohexylmethyl and phenolic groups.

    Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the 4-hydroxyphenethyl and phenolic groups.

    Phenol: Contains the phenolic group but lacks the cyclohexylmethyl and 4-hydroxyphenethyl groups.

Uniqueness

3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(2-((Cyclohexylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol, also known by its CAS number 2019991-44-5, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H31NO2
  • Molecular Weight : 353.5 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound primarily involves its interaction with various biological pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Cytotoxic Effects : Preliminary studies indicate that this compound has cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Due to the presence of a phenolic structure, there is a hypothesis that the compound may possess neuroprotective properties, potentially influencing neurodegenerative conditions.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study/Source Activity Evaluated Findings
Study A CytotoxicitySignificant cytotoxic effects observed in leukemia cell lines (Jurkat and K562).
Study B Antioxidant ActivityDemonstrated strong free radical scavenging ability.
Study C NeuroprotectionPotential neuroprotective effects noted in preliminary assays.

Case Studies

  • Cytotoxicity in Leukemia Cell Lines :
    A study evaluated the cytotoxic effects of various compounds on leukemia cell lines and found that this compound exhibited promising activity against both lymphoid (Jurkat) and myeloid (K562) cell lines. The compound's mechanism appears to involve induction of apoptosis, making it a candidate for further development in cancer therapy .
  • Antioxidant Properties :
    In another investigation, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The results indicated that it effectively scavenged free radicals, suggesting a potential role in mitigating oxidative stress-related diseases .
  • Neuroprotective Effects :
    Preliminary research has hinted at the neuroprotective potential of this compound. In vitro studies demonstrated that it could reduce neuronal cell death induced by oxidative stress, indicating its possible utility in treating neurodegenerative diseases .

Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

3-[2-[cyclohexylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol

InChI

InChI=1S/C23H31NO2/c25-22-11-9-19(10-12-22)13-15-24(18-21-5-2-1-3-6-21)16-14-20-7-4-8-23(26)17-20/h4,7-12,17,21,25-26H,1-3,5-6,13-16,18H2

InChI Key

UVCQRPUZCFWQTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CCC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O

Origin of Product

United States

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